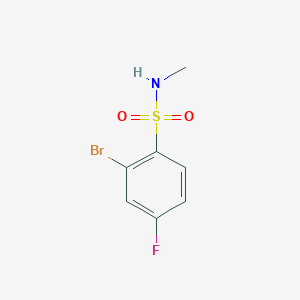

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide” is a chemical compound that likely contains a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. This compound also likely contains bromine (Br), fluorine (F), and a sulfonamide group (SO2NH2) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be based on the benzene ring, with the bromine, fluorine, methyl, and sulfonamide groups attached at specific positions . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of the substituent groups. Bromine and fluorine are halogens and might be susceptible to nucleophilic aromatic substitution reactions . The sulfonamide group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups (like the sulfonamide group) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Activity

A study conducted by Ilies et al. (2003) explored the inhibition of tumor-associated isozyme carbonic anhydrase (CA) IX by halogenated sulfonamides, including derivatives similar to 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide. These compounds demonstrated potent inhibition of CA IX, with inhibition constants in the nanomolar range, suggesting potential applications as antitumor agents due to their selective inhibition profiles (Ilies et al., 2003).

Synthetic Applications

Ghorbani‐Vaghei et al. (2015) utilized N-halosulfonamides for the solvent-free synthesis of triazines, showcasing the reagent's utility in facilitating organic transformations under eco-friendly conditions. This method emphasizes the role of halosulfonamides in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Ghorbani‐Vaghei et al., 2015).

Crystal Structure and Hirshfeld Surface Analysis

Suchetan et al. (2016) investigated the crystal structures of closely related sulfonamides to 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide. Their study provides insights into the intermolecular interactions and packing patterns in these compounds, which is valuable for understanding their physicochemical properties and designing new materials with desired characteristics (Suchetan et al., 2016).

Fluorosulfonylation Reagents

Leng and Qin (2018) developed a new fluorosulfonylation reagent, demonstrating its application for regioselective synthesis of sulfonyl fluoride-containing compounds. This highlights the versatility of halosulfonamide derivatives in introducing sulfonyl fluoride groups, which are crucial in medicinal chemistry for enhancing the metabolic stability and bioavailability of pharmaceuticals (Leng & Qin, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-4-fluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCFNIHWCVOCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)

![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)

![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)

![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)

![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)